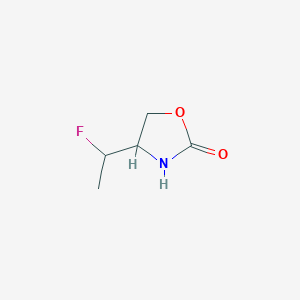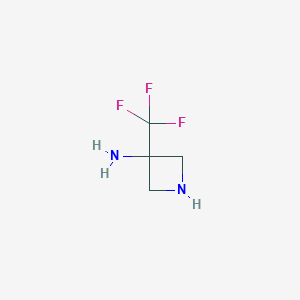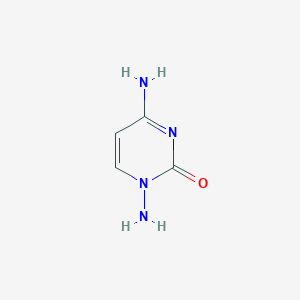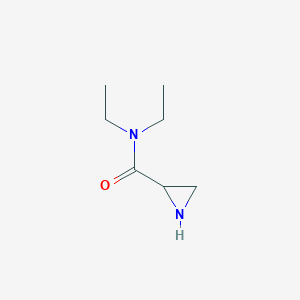
4-Oxotetrahydrofuran-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxotetrahydrofuran-3-yl acetate is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Oxotetrahydrofuran-3-yl acetate can be synthesized through the acetylation of 4-hydroxy-2-tetrahydrofuranone. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydrofuran derivatives with different functional groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized tetrahydrofuran derivatives.
Reduction: Reduced tetrahydrofuran derivatives.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Oxotetrahydrofuran-3-yl acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-oxotetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-oxo-tetrahydrofuran-3-yl acetate: This compound has a similar structure but with a methyl group at the 4-position.
Tetrahydrofuran cyclic urea derivatives: These compounds contain a cyclic urea group and are studied for their potential as androgen receptor antagonists.
Uniqueness: 4-Oxotetrahydrofuran-3-yl acetate is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C6H8O4 |
|---|---|
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
(4-oxooxolan-3-yl) acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-6-3-9-2-5(6)8/h6H,2-3H2,1H3 |
InChI-Schlüssel |
IUAGBUPLXZZWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1COCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)








![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)




